4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate
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Overview
Description
4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as amino, cyano, and methoxy, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate aldehydes with hydrazine derivatives to form the pyrazole ring, followed by cyclization with suitable reagents to construct the pyrano[2,3-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and methoxy functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives with altered functional groups .
Scientific Research Applications
4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Mechanism of Action
The mechanism of action of 4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The presence of functional groups such as amino and cyano allows it to form strong interactions with active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE: shares structural similarities with other pyrano[2,3-c]pyrazole derivatives, such as:
Uniqueness
The uniqueness of 4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities. The combination of the pyrano[2,3-c]pyrazole core with the morpholine-4-carboxylate moiety enhances its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C20H21N5O5 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C20H21N5O5/c1-11-16-17(13(10-21)18(22)30-19(16)24-23-11)12-3-4-14(15(9-12)27-2)29-20(26)25-5-7-28-8-6-25/h3-4,9,17H,5-8,22H2,1-2H3,(H,23,24) |
InChI Key |
JHQXKHAQHBPDRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC |
Origin of Product |
United States |
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